3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine
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Overview
Description
3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzenesulfonyl group, an azetidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling with Pyridine: The final step involves coupling the synthesized intermediates with a pyridine derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Catalysts: Palladium, platinum
Major Products Formed
Oxidation Products: Oxidized derivatives of the oxazole and pyridine rings
Reduction Products: Reduced forms of the benzenesulfonyl group
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is unique due to its combination of functional groups, which imparts distinct biological activities and chemical reactivity. Its structural complexity allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-4-[4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-21-19(13-25-14)16-4-6-18(7-5-16)27(23,24)22-10-15(11-22)12-26-17-3-2-8-20-9-17/h2-9,13,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNYCQCMKYRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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